molecular formula C8H13Cl2NO B2796353 2-(2-Chloroethyl)piperidine-1-carbonyl chloride CAS No. 2551116-74-4

2-(2-Chloroethyl)piperidine-1-carbonyl chloride

Cat. No.: B2796353
CAS No.: 2551116-74-4
M. Wt: 210.1
InChI Key: FEHLEBDGCLPQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)piperidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H13ClNO. It is a derivative of piperidine, featuring a chloroethyl group attached to the second carbon of the piperidine ring and a carbonyl chloride group at the first position. This compound is known for its reactivity and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Chloroethylation of Piperidine: The compound can be synthesized by reacting piperidine with 2-chloroethanol under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the chloroethyl group.

  • Carbonylation: The piperidine derivative can then undergo carbonylation to introduce the carbonyl chloride group. This step often requires the use of phosgene (COCl2) in an inert solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and ensure the safety of the operators due to the hazardous nature of the reagents involved.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols or ketones.

  • Reduction: Reduction reactions can convert the carbonyl chloride group to a carboxylic acid or alcohol.

  • Substitution: Substitution reactions can replace the chlorine atom in the chloroethyl group with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and carboxylic acids.

  • Substitution Products: A variety of functionalized derivatives based on the nucleophile used.

Scientific Research Applications

2-(2-Chloroethyl)piperidine-1-carbonyl chloride is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

  • Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-Chloroethyl)piperidine-1-carbonyl chloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)piperidine: Similar structure but with the chloroethyl group at a different position on the piperidine ring.

  • 4-(2-Chloroethyl)piperidine-1-carbonyl chloride: Similar to the compound but with the chloroethyl group at the fourth position.

Uniqueness: 2-(2-Chloroethyl)piperidine-1-carbonyl chloride is unique due to its specific positioning of the chloroethyl and carbonyl chloride groups, which influences its reactivity and potential applications. This positioning allows for distinct chemical behavior compared to its analogs.

Properties

IUPAC Name

2-(2-chloroethyl)piperidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2NO/c9-5-4-7-3-1-2-6-11(7)8(10)12/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHLEBDGCLPQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCCl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.